molecular formula C15H22N2O4 B2857027 6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 1909313-95-6

6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B2857027
CAS No.: 1909313-95-6
M. Wt: 294.351
InChI Key: YRLMOJUVTDKUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.35 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its boiling point, melting point, solubility, and stability. The available data does not provide specific physical and chemical properties for this compound .

Scientific Research Applications

Photochemical and Thermal Rearrangement

The compound has been studied in the context of photochemical and thermal rearrangement. A specific study focused on the irradiation of a spirooxaziridine derivative of this compound, which resulted in the formation of a single lactam. This research provided clear evidence supporting the stereoelectronic theory, explaining the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).

Synthesis Routes

Efficient and scalable synthetic routes to create derivatives of this compound have been developed. These derivatives are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Conformational Analysis

The synthesis of spirolactams as conformationally restricted pseudopeptides related to this compound has been explored. These spirolactams have been used in peptide synthesis as constrained surrogates for certain dipeptides, providing insights into their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Dipeptide Synthons

The compound has also been used in the synthesis of new dipeptide synthons, furthering its utility in peptide synthesis. An example is the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which demonstrated its effectiveness as a dipeptide building block (Suter et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been studied. These studies include characterizing the compound using spectroscopy and X-ray crystallography, enhancing understanding of its structural properties (Moriguchi et al., 2014).

Safety and Hazards

Based on the available data, specific safety and hazard information for this compound is not provided . It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are unknown.

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 2-cyano-6-azaspiro[2.5]octane-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17)9-15(14,10-16)11(18)20-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLMOJUVTDKUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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